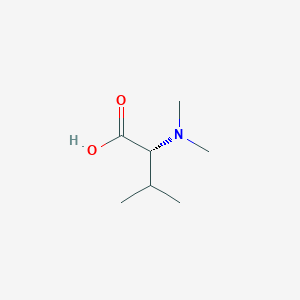

N,N-Dimethyl-D-valine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899900-52-8 | |

| Record name | (2R)-2-(dimethylamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereochemical Control of N,n Dimethyl D Valine and Its Derivatives

Strategies for Asymmetric Synthesis of N,N-Dimethyl-D-valine

The creation of this compound with high stereochemical purity necessitates carefully designed synthetic routes. These strategies can be broadly categorized into methods involving the methylation of a pre-existing chiral D-valine core and approaches that construct the chiral center during the synthesis.

Chiral Auxiliary Approaches for this compound Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. rsc.orgnih.govresearchgate.net In the context of this compound synthesis, a chiral auxiliary could be attached to a prochiral precursor, guiding the stereoselective introduction of the amino and isopropyl groups.

One conceptual approach involves the use of a chiral auxiliary-bearing glycine (B1666218) enolate equivalent, which can be alkylated with an isopropyl halide. Subsequent N,N-dimethylation and cleavage of the auxiliary would yield the desired product. Chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes are often employed for their efficiency and recoverability. nih.gov For instance, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective alkylation reactions. nih.gov While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles of asymmetric synthesis using these reagents provide a viable theoretical pathway.

Enzymatic Synthesis Routes for D-Amino Acids, including D-Valine Precursors

Enzymatic methods offer a highly selective and environmentally benign alternative for the synthesis of chiral molecules. The production of D-amino acids, the essential precursors for this compound, has been a significant area of development in biocatalysis.

D-amino acid aminotransferases (D-AATs) are enzymes that catalyze the reversible transfer of an amino group from a D-amino acid to an α-keto acid. This enzymatic activity can be harnessed for the synthesis of various D-amino acids, including D-valine, from their corresponding α-keto acid precursors. For example, D-AAT can be used to produce D-valine from α-ketoisovalerate. These enzymatic reactions are known for their high enantioselectivity, often yielding products with excellent optical purity. mdpi.com

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, offering advantages such as cofactor regeneration and improved enzyme stability. Engineered microorganisms can be designed to overproduce specific enzymes, such as D-amino acid dehydrogenases or aminotransferases, to efficiently convert inexpensive starting materials into valuable D-amino acids. This approach has been successfully applied to the production of various D-amino acids. mdpi.com For instance, a whole-cell system could be developed to convert a simple carbon source or a racemic mixture of valine into D-valine with high yield and enantiomeric excess.

Chemical Derivatization Techniques for this compound

Chemical derivatization of this compound is essential for its analysis, purification, and incorporation into larger molecules. These techniques typically target the carboxylic acid functional group.

Esterification: The carboxylic acid group of this compound can be readily converted to an ester. This is often achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst. nih.govnih.gov Esterification can facilitate purification by chromatography and can also serve as a protecting group for the carboxylate during subsequent reactions.

Amide Bond Formation: The carboxyl group can also be activated to form an amide bond with an amine. This is a fundamental reaction in peptide synthesis and can be accomplished using a variety of coupling reagents. mdpi.commonash.eduresearchgate.net These reagents activate the carboxylic acid, allowing it to react with an amine to form a stable amide linkage.

Derivatization for Analysis: For analytical purposes, such as high-performance liquid chromatography (HPLC), this compound can be derivatized to introduce a chromophore or fluorophore, enhancing its detectability. Reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine can be used for this purpose, reacting with the amino acid to form a highly detectable derivative.

Phenylglycine Methyl Ester (PGME) Derivatization

A significant strategy for determining the absolute configuration of N,N-dimethyl amino acids, including this compound, involves chiral derivatization with phenylglycine methyl ester (PGME). nih.govresearchgate.net This method converts the enantiomeric amino acids into diastereomers, which can then be separated and analyzed using standard chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The process involves reacting this compound with a specific enantiomer of PGME, for instance, (S)-PGME. This reaction forms a new amide bond, creating a diastereomeric derivative. The distinct spatial arrangement of these diastereomers allows for their separation on a non-chiral column, with their elution order and time being key identifiers of the original amino acid's absolute configuration. nih.govresearchgate.net Researchers have successfully used this PGME-based LC-MS analysis to distinguish between L- and D-N,N-dimethyl amino acids, providing a reliable and straightforward method for stereochemical assignment. nih.gov This technique is noted for its benign and uncomplicated reaction conditions, making it a valuable tool in the structural analysis of natural products containing N,N-dimethyl amino acid residues. nih.govresearchgate.net

Derivatization for Chromatographic Separation

To facilitate analysis by methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), this compound and other amino acids often require derivatization. nih.govcat-online.com This chemical modification is performed for several reasons: to improve the volatility of the compound for GC analysis, to enhance detection by attaching a chromophoric or fluorophoric group for HPLC, and to improve chromatographic peak shape and resolution. nih.govrsc.org

Common derivatization strategies involve converting the amino and carboxylic acid groups into less polar and more volatile esters and amides. For GC analysis of N-alkylated amino acids, a two-step conversion to N-trifluoroacetyl-O-alkyl esters is a successful approach. nih.gov This method has proven effective even for sterically hindered amino acids. nih.gov For HPLC, derivatization with reagents that introduce a group detectable by UV or fluorescence detectors is common. cat-online.com Reagents like o-phthalaldehyde (OPA) in combination with a thiol can be used, although this is more typical for primary amino acids. rsc.org Another novel derivatizing agent, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), has been shown to improve signals in electrospray ionization mass spectrometry (ESI-MS) by introducing a readily protonatable site. researchgate.net

Formation of Peptide Derivatives Incorporating this compound

This compound can be incorporated into peptide chains using standard peptide synthesis methodologies. masterorganicchemistry.com The synthesis of peptides is a systematic process involving the sequential addition of amino acids, which requires the use of protecting groups to prevent unwanted side reactions. masterorganicchemistry.comnih.gov The amine group of one amino acid and the carboxylic acid group of another are selectively deprotected to allow the formation of a peptide (amide) bond, typically facilitated by a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.comnih.gov

When incorporating N,N-dimethylated amino acids like this compound, the tertiary nature of the amine can influence the reaction kinetics and the conformation of the resulting peptide. The presence of the two methyl groups on the nitrogen atom can cause steric hindrance, potentially requiring optimized coupling conditions. Furthermore, the tertiary amide bond formed when an N-methylated amino acid is incorporated into a peptide chain can affect the peptide's secondary structure. ju.edu.joresearchgate.net For instance, the synthesis of peptides containing 5,5-dimethyl-4-thiaproline (S-Dmt), a pseudoproline, has been shown to be challenging due to the rapid cyclization of dipeptide intermediates to form diketopiperazines (DKP), a reaction promoted by the tertiary amide bond. ju.edu.joresearchgate.net This highlights the unique chemical considerations required when synthesizing peptides with N,N-dimethylated residues.

N-Aryl Substituted Valine Derivatives in Synthetic Chemistry

N-aryl substituted valine derivatives represent a class of compounds that have been explored in medicinal chemistry. acs.orgnih.gov The synthesis of these derivatives involves creating a bond between the nitrogen atom of the valine molecule and an aryl group. Systematic optimization of these structures can lead to compounds with specific biological activities. acs.orgnih.govresearchgate.net For example, research into novel N-aryl-substituted amino acid derivatives led to the identification of an N-aryl-substituted valine derivative with dual PPARγ/PPARα agonistic activity. acs.orgnih.gov This demonstrates the utility of N-aryl substitution as a strategy to modify the properties of amino acids like valine for therapeutic applications.

Control and Verification of Stereochemical Purity

Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.govsigmaaldrich.com Various analytical techniques are employed to separate and quantify the enantiomers, thereby verifying the stereochemical integrity of the compound.

Chiral Derivatization Strategies

Chiral derivatization is a powerful indirect method for determining the enantiomeric purity of amino acids. cat-online.com This strategy involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using achiral chromatographic methods. researchgate.net

Several CDAs are available for this purpose. As mentioned previously, Phenylglycine Methyl Ester (PGME) is used to form diastereomeric amides that can be analyzed by LC-MS to determine the absolute configuration. nih.govresearchgate.net Another well-known class of reagents is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its variants. researchgate.netnih.gov These reagents react with the amino group to form stable diastereomeric derivatives that are readily separable by reversed-phase HPLC. researchgate.net The choice of CDA can impact the resolution and sensitivity of the analysis. For instance, N,N-dimethyl-L-cysteine (DiCys) used with o-phthalaldehyde (OPA) has been shown to outperform Marfey's reagents in some applications for the chiral separation of amino acids by LC-MS. nih.gov

| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Analytical Method | Key Feature |

|---|---|---|---|

| Phenylglycine Methyl Ester | PGME | LC-MS | Forms diastereomeric amides for absolute configuration determination. nih.govresearchgate.net |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | RP-HPLC | Widely used for creating diastereomers with strong UV absorbance. researchgate.net |

| N,N-dimethyl-L-cysteine / o-phthalaldehyde | DiCys/OPA | LC-MS | Offers excellent separation and ionization efficiency for chiral amines. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | HPLC | Reacts with amino groups to form thiourea diastereomers. researchgate.net |

Chromatographic Resolution Techniques for Enantiomers

Direct resolution of enantiomers can be achieved using chiral chromatography, which employs a chiral stationary phase (CSP) in either GC or HPLC. nih.govcat-online.com This method avoids the need for derivatization to create diastereomers, as the separation occurs based on the differential interaction of the enantiomers with the CSP. cat-online.com

For GC analysis, amino acids including N-methylated variants must first be made volatile through derivatization, for example, by esterification followed by acylation with achiral reagents. cat-online.com The resulting volatile derivatives are then separated on a chiral GC column. cat-online.com Capillary gas chromatography on a chiral stationary phase is a powerful technique capable of separating a wide range of proteinogenic and non-proteinogenic amino acid enantiomers. cat-online.com

In HPLC, several types of CSPs are effective for separating amino acid enantiomers. These include macrocyclic antibiotic phases (e.g., teicoplanin-based), cyclodextrin-based phases, and ligand-exchange columns. rsc.orgsigmaaldrich.com Direct separation on chiral HPLC columns often requires the amino acid to have a chromophore for UV detection, or derivatization with an achiral chromophoric tag. cat-online.com The choice of mobile phase composition is critical for achieving optimal separation on a given CSP. sigmaaldrich.com For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers high peak capacity and sensitivity for resolving and quantifying amino acid enantiomers. nih.gov

| Technique | Principle | Sample Preparation | Advantages |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a Chiral Stationary Phase (CSP). cat-online.com | Derivatization to volatile compounds (e.g., N-trifluoroacetyl-O-alkyl esters) is required. nih.govcat-online.com | High resolution for many amino acids. cat-online.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation on a CSP (e.g., macrocyclic antibiotic, cyclodextrin). rsc.orgsigmaaldrich.com | May require derivatization for detection if no chromophore is present. cat-online.com | Direct analysis without forming diastereomers. cat-online.com |

| Indirect HPLC/GC | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. researchgate.net | Reaction with a CDA (e.g., PGME, Marfey's reagent) is necessary. nih.govresearchgate.net | Utilizes standard, robust achiral columns. researchgate.net |

| Comprehensive Two-Dimensional GC (GC×GC) | Enhanced separation using two columns with different selectivities. nih.gov | Requires derivatization to ensure volatility. nih.gov | High peak capacity and improved sensitivity for complex mixtures. nih.gov |

Analytical Methodologies for N,n Dimethyl D Valine

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the analysis of chiral molecules like N,N-Dimethyl-D-valine, enabling both purification and the critical determination of stereochemical identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Configuration Determination

Determining the absolute configuration of N,N-dimethylated amino acids is a significant analytical challenge. A powerful strategy involves chemical derivatization to create diastereomers, which can then be separated using standard achiral chromatography and analyzed by mass spectrometry. nih.gov This indirect approach circumvents the need for complex chiral chromatography or NMR analysis for configuration assignment. nih.gov

A highly effective method for assigning the absolute configuration of N,N-dimethyl amino acids, including this compound, employs (S)-phenylglycine methyl ester (S-PGME) as a chiral derivatizing agent. nih.govnih.gov In this strategy, both the D- and L-enantiomers of N,N-dimethyl-valine are coupled with S-PGME. This reaction creates a pair of diastereomers, designated as D,S- and L,S-derivatives, respectively. nih.gov These diastereomeric products possess distinct physical properties, which allows them to be separated using conventional reverse-phase liquid chromatography. nih.gov The PGME derivatization method is advantageous because the reaction conditions are mild and straightforward, and the resulting derivatives exhibit distinct UV and mass spectra, making them ideal for LC-MS analysis. nih.gov

Once formed, the S-PGME diastereomers of N,N-dimethyl-valine can be baseline separated using reverse-phase LC-MS. nih.gov Crucially, studies on a range of N,N-dimethyl amino acids have demonstrated a consistent and predictable elution order for these diastereomeric pairs. When derivatized with S-PGME, the L,S-diastereomer consistently elutes before the D,S-diastereomer. nih.govnih.gov

This predictable elution pattern allows for the unambiguous assignment of the absolute configuration of an unknown N,N-dimethyl amino acid sample by comparing its retention time with that of known standards. nih.gov For instance, the L,S-derivative of N,N-dimethyl-valine was observed to elute at 16.5 minutes, while the D,S-derivative eluted later at 17.8 minutes under specific reported chromatographic conditions. nih.gov This consistent elution order (L→D) has been verified across multiple N,N-dimethyl amino acids. nih.gov

| N,N-Dimethyl Amino Acid | L-Form Retention Time (min) | D-Form Retention Time (min) |

|---|---|---|

| Phenylalanine | 17.4 | 18.7 |

| Alanine (B10760859) | 13.6 | 14.4 |

| Valine | 16.5 | 17.8 |

| Leucine (B10760876) | 19.0 | 20.5 |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the preparative purification and analytical quantification of this compound. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. semanticscholar.orgmdpi.com In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid for MS compatibility. nih.gov

For purification, this technique allows for the efficient separation of this compound from reaction precursors, byproducts, and other impurities. semanticscholar.org For analytical purposes, HPLC coupled with a suitable detector (e.g., UV or MS) can be used to determine the purity and concentration of the compound in a given sample with high accuracy and precision. mdpi.com The method's scalability allows it to be adapted for both small-scale analysis and large-scale preparative isolation. nih.gov

Chiral Stationary Phases for this compound Separation

The direct separation of enantiomers, such as this compound and its L-counterpart, can be achieved using HPLC with a chiral stationary phase (CSP). researchgate.net These phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Several classes of CSPs are suitable for the separation of amino acid derivatives.

Crown Ether-Based CSPs : Chiral stationary phases incorporating crown ethers, particularly (18-crown-6)-tetracarboxylic acid, are exceptionally well-suited for resolving the enantiomers of compounds with primary amino groups. nih.gov While this compound has a tertiary amino group, its structural similarity to other amino acids suggests this class of CSPs could be effective, potentially through interactions with the protonated amine and the carboxyl group.

Macrocyclic Glycopeptide CSPs : These are among the most versatile CSPs for separating a wide range of chiral molecules. Phases like the CHIROBIOTIC T, which uses the teicoplanin aglycone, are known to resolve underivatized amino acids and their derivatives. medchemexpress.comscbt.com The separation mechanism involves multiple interactions, including ionic, hydrogen bonding, and steric interactions, within the complex chiral cavities of the macrocycle. scbt.com

Ligand Exchange CSPs : This technique involves a CSP coated with a chiral ligand (often an amino acid like L-proline) and complexed with a metal ion, typically copper (II). Enantiomeric separation occurs based on the differential stability of the diastereomeric ternary complexes formed between the stationary phase complex and the analyte enantiomers. medchemexpress.com

Spectroscopic Characterization Methods

Spectroscopic methods provide essential information about the molecular structure, functional groups, and exact mass of this compound, serving to confirm its identity and structural integrity.

Mass Spectrometry (MS) : Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a key technique for characterizing N,N-dimethyl amino acids. The protonated molecule [M+H]⁺ of N,N-Dimethyl-valine (C₇H₁₅NO₂, Molecular Weight: 145.20 g/mol ) is the primary ion observed. A characteristic fragmentation pathway for N,N-dimethyl amino acids involves the initial loss of both water (H₂O) and carbon monoxide (CO), which corresponds to the loss of the entire carboxylic acid group. This fragmentation leads to the formation of a highly stable immonium ion, which provides structural information about the remainder of the molecule. nih.gov This distinct fragmentation pattern helps to differentiate N,N-dimethyl amino acids from their isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR : The proton NMR spectrum provides definitive structural confirmation. Key expected signals include: a sharp singlet integrating to six protons for the two equivalent methyl groups attached to the nitrogen (N(CH₃)₂); signals corresponding to the α-proton and β-proton of the valine backbone; and two distinct signals (doublets) for the two methyl groups of the isopropyl side chain, which are diastereotopic.

¹³C NMR : The carbon spectrum will show distinct resonances for each carbon atom: the carboxyl carbon (C=O), the α-carbon, the β-carbon, the two carbons of the N-dimethyl group, and the two diastereotopic carbons of the isopropyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is distinguished by several key features. A strong, broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid group involved in hydrogen bonding. A very strong absorption around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. Unlike native valine, the spectrum of this compound will lack the characteristic N-H stretching and bending vibrations associated with primary or secondary amines. Instead, C-N stretching bands and vibrations associated with the N(CH₃)₂ group will be present.

| Technique | Expected Key Features |

|---|---|

| Mass Spectrometry (ESI-MS/MS) | Protonated molecule [M+H]⁺ at m/z 146.1; Characteristic fragmentation via loss of H₂O + CO to form an immonium ion. nih.gov |

| ¹H NMR | Singlet for N(CH₃)₂ (~6H); Multiplets for α-CH and β-CH; Two distinct doublets for isopropyl CH₃ groups. |

| ¹³C NMR | Resonances for C=O, α-C, β-C, N-(CH₃)₂, and isopropyl carbons. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (carboxylic acid); Strong C=O stretch (~1700-1730 cm⁻¹); Absence of N-H bands; Presence of C-N stretching bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

In a typical ¹H NMR spectrum of this compound, the two methyl groups attached to the nitrogen atom are expected to produce a sharp singlet due to their chemical and magnetic equivalence. This signal is a hallmark of the N,N-dimethyl moiety. The protons of the valine side chain—the methine (CH) and the two diastereotopic methyl groups—will exhibit more complex splitting patterns (e.g., a doublet for the methyl groups and a multiplet for the methine proton) due to spin-spin coupling. The alpha-proton (α-H), adjacent to the carboxyl group, would also appear as a distinct signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound, including the carboxyl carbon, the alpha-carbon, the side-chain carbons, and the N-methyl carbons, will resonate at a characteristic chemical shift.

To definitively assign these signals and confirm connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. These advanced methods are critical for verifying the complete and correct structure of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-Methyl | ¹H | ~2.3 - 2.8 | Singlet |

| α-Proton | ¹H | ~3.0 - 3.5 | Doublet |

| β-Proton | ¹H | ~2.0 - 2.4 | Multiplet |

| γ-Methyls | ¹H | ~0.9 - 1.2 | Doublet |

| N-Methyl | ¹³C | ~40 - 45 | Quartet |

| α-Carbon | ¹³C | ~65 - 70 | Doublet |

| β-Carbon | ¹³C | ~30 - 35 | Doublet |

| γ-Carbons | ¹³C | ~18 - 22 | Quartet |

| Carboxyl | ¹³C | ~170 - 180 | Singlet |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, and to gain structural insights through fragmentation analysis. The molecular formula of this compound is C₇H₁₅NO₂. scbt.com

Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be measured with high precision, which allows for the unambiguous determination of its elemental formula. Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, which typically generates the protonated molecule [M+H]⁺ in the positive ion mode. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. nih.gov For N,N-dimethylated amino acids, a characteristic fragmentation pathway involves the initial neutral loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule, resulting in the formation of a corresponding immonium ion. nih.gov This immonium ion and other product ions are highly characteristic and provide information about the side-chain structure and the presence of the dimethylamino group. nih.gov The fragmentation pattern helps to distinguish this compound from its isomers. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1181 | Protonated molecular ion |

| [M-HCOOH+H]⁺ | C₆H₁₄N⁺ | 100.1126 | Immonium ion from loss of formic acid |

| [M-H₂O-CO+H]⁺ | C₆H₁₄N⁺ | 100.1126 | Immonium ion from sequential loss of H₂O and CO |

Computational Chemistry Approaches in Analytical Studies

Computational chemistry serves as a powerful adjunct to experimental analytical techniques, providing deeper insights into the properties and behavior of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Conformation and Elution Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations can also predict various spectroscopic properties. mdpi.com

Specifically, DFT can be used to:

Predict NMR Spectra: By calculating magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm structural assignments.

Simulate Vibrational Spectra: DFT can calculate the vibrational frequencies of the molecule, which correspond to peaks in Infrared (IR) and Raman spectra, further aiding in structural confirmation. mdpi.com

Inform Elution Behavior: While direct prediction of chromatographic elution time is complex, DFT can calculate molecular properties that influence retention, such as dipole moment, polarizability, and solvent-accessible surface area. These parameters can be used in quantitative structure-property relationship (QSPR) models to predict how this compound will behave in different chromatographic systems (e.g., HPLC), aiding in method development.

Molecular Modeling of N,N-Dimethyl Amino Acid Derivatives

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics (MD) simulations, that are used to study the behavior of molecules. For this compound, these models provide insights into its dynamic properties and interactions.

Molecular dynamics simulations can model the movement of the molecule over time in a simulated solvent environment (e.g., water or an organic mobile phase). This approach is valuable for:

Conformational Analysis: MD simulations can explore the full conformational landscape of this compound, identifying the most populated shapes (conformers) in solution and the energy barriers for converting between them. This is particularly useful for understanding how the bulky N,N-dimethyl group restricts the rotation of the peptide backbone angles (phi and psi) compared to unsubstituted D-valine.

Interaction Studies: Modeling can be used to simulate the interaction of this compound with other molecules. For instance, in chiral chromatography, modeling can help visualize and quantify the interactions between the D-enantiomer and a chiral stationary phase, explaining the basis for enantioselective separation.

By developing features based on these simulations, machine learning models can be trained to predict the structural ensembles and properties of peptides containing such non-canonical amino acids. acs.org

Biological and Biochemical Roles of N,n Dimethyl D Valine

Occurrence in Natural Compounds

Scientific literature to date has not documented the natural occurrence of N,N-Dimethyl-D-valine in peptidic natural products. Its L-stereoisomer, N,N-Dimethyl-L-valine, is recognized as a synthetic intermediate for pharmaceutical development. medchemexpress.com However, the foundational components of the molecule—D-amino acids and N-methylated amino acids—are well-established in nature.

Presence in Peptidic Natural Products

D-amino acids, including D-valine, are frequently incorporated into natural products, particularly those from microbial and marine sources. nih.govbohrium.com Their presence is a result of two primary biosynthetic routes: non-ribosomal peptide synthesis (NRPS) and post-translational modification of ribosomally synthesized peptides. nih.govresearchgate.net The inclusion of D-amino acids can confer resistance to standard proteases, which are typically specific for L-amino acids, thereby increasing the peptide's stability and biological half-life.

Similarly, N-methylation is a common modification in natural peptides that modulates biological function. dntb.gov.uaresearchgate.net This modification can enhance a peptide's pharmacokinetic properties, making it a better therapeutic candidate. monash.edu While D-valine and N-methylated residues are found in nature, the specific combination in this compound has not been identified in natural compounds.

Biosynthetic Pathways Incorporating this compound

There are no known biosynthetic pathways that produce this compound. However, a hypothetical pathway can be constructed based on established enzymatic reactions.

L-Valine Biosynthesis : The pathway would begin with the synthesis of L-valine, a common branched-chain amino acid produced from pyruvate (B1213749) in microorganisms and plants. nih.govresearchgate.net

Racemization : An amino acid racemase could then convert L-valine to D-valine. Such enzymes are responsible for the presence of D-amino acids in various organisms.

N-Methylation : The final step would involve the sequential addition of two methyl groups to the alpha-amino group of D-valine. This is typically catalyzed by N-methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as the universal methyl donor. nih.govnih.gov The biosynthesis of N,N-dimethyltryptamine (DMT), for example, involves a double methylation of tryptamine (B22526) catalyzed by indolethylamine-N-methyltransferase (INMT). nih.govgwern.netresearchgate.net A similar, yet currently undiscovered, enzyme would be required to produce this compound.

Interactions with Biological Systems

The biochemical behavior of this compound can be inferred by examining the effects of its specific structural features—the D-configuration and N,N-dimethylation—on interactions with enzymes and receptors.

Enzyme Substrate Specificity Studies with this compound Analogues

Direct studies on this compound as an enzyme substrate are absent from the literature. However, the N,N-dimethylation of its alpha-amino group would significantly alter its chemical properties, making it a poor substrate for most enzymes that recognize valine. The substitution of hydrogen atoms with bulky methyl groups removes the amine's ability to act as a hydrogen bond donor and introduces steric hindrance.

N-methylation is a known strategy to prevent enzymatic hydrolysis of peptides by proteases. researchgate.net Therefore, a peptide containing an this compound residue would likely be highly resistant to degradation. Enzymes involved in valine catabolism, such as isobutyryl-CoA dehydrogenase, would not be expected to process this compound due to the modified amino group. nih.gov

Table 1: Predicted Effects of N,N-Dimethylation on Enzyme Interactions

| Feature | L-Valine / D-Valine | This compound | Consequence for Interaction |

|---|---|---|---|

| Alpha-Amine Group | Primary Amine (-NH2) | Tertiary Amine (-N(CH3)2) | Loss of hydrogen bond donor capability. nih.gov |

| Steric Profile | Less bulky | Increased bulk at alpha-amine | Steric hindrance can prevent access to enzyme active sites. |

| Protease Susceptibility | L-Valine peptides are susceptible | Highly resistant | Increased peptide stability and biological half-life. researchgate.net |

| Metabolic Enzymes | Recognized by specific enzymes | Likely not recognized | Resistance to standard amino acid catabolic pathways. nih.gov |

Influence on Receptor Binding and Activation Mechanisms

No studies have directly assessed the interaction of this compound with biological receptors. However, the impact of methylation on ligand-receptor binding is a well-studied phenomenon in medicinal chemistry.

The addition of methyl groups can have two opposing effects:

Enhanced Binding : The "magic methyl effect" describes cases where adding a methyl group dramatically boosts binding affinity. nih.govacs.org This can occur if the methyl group fits into a hydrophobic pocket on the receptor surface, displacing energetically unfavorable water molecules.

Reduced Binding : N,N-dimethylation eliminates the two hydrogen atoms on the alpha-amino group, preventing the molecule from acting as a hydrogen bond donor. nih.gov If hydrogen bonding is critical for receptor recognition and binding, as it is in many systems, this modification would significantly weaken or abolish the interaction.

For receptors that bind D-amino acids, such as the N-methyl-D-aspartate (NMDA) receptor that binds D-serine, this compound would likely be a poor agonist. jneurosci.orgnih.gov The bulky dimethylated amine would likely prevent proper orientation in the binding site and lacks the necessary hydrogen-bonding capability. It is plausible that it could act as a competitive antagonist by occupying the binding site without triggering activation.

Role in Cellular Processes

The role of this compound in cellular processes is entirely hypothetical, as it has not been identified as a natural metabolite. If introduced into a biological system, it could potentially interfere with normal cellular functions related to L-valine.

Metabolic Interference : L-valine and its metabolites are crucial for mitochondrial function, ATP production, and lipid metabolism. nih.govnih.gov this compound could potentially act as an inhibitor of valine transporters or enzymes, disrupting these energy-related pathways.

Cell Growth Inhibition : D-valine is known to inhibit the growth of certain mammalian cells, such as fibroblasts, a property used in cell culture applications. medchemexpress.com It is possible that this compound could exhibit similar or enhanced cytotoxic or cytostatic effects.

Altered Physicochemical Properties : N-methylation generally increases the lipophilicity of amino acids. monash.edursc.org This would change how this compound is transported across cell membranes and distributed within cellular compartments compared to its unmodified counterpart.

Metabolic Pathways Involving D-Valine and its N-Methylated Forms

The metabolism of D-amino acids, including D-valine, follows distinct pathways that differ significantly from their more common L-enantiomers. These pathways are crucial for various organisms, from bacteria to mammals.

In nature, the metabolism of D-amino acids is primarily governed by two key enzyme families: amino acid racemases for synthesis and D-amino acid oxidases (DAO) for degradation. nih.gov

Synthesis: Bacteria, in particular, possess amino acid racemases that catalyze the interconversion between L- and D-enantiomers of amino acids. nih.gov This allows them to produce various D-amino acids, which serve specific structural and regulatory functions within the cell. nih.govfrontiersin.org

Degradation: The primary catabolic pathway for D-amino acids in eukaryotes is oxidative deamination, catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAO). nih.govnih.gov This reaction converts the D-amino acid into its corresponding α-keto acid, along with the production of ammonia (B1221849) and hydrogen peroxide. nih.govdavuniversity.org The resulting α-keto acid can then enter mainstream metabolic pathways. researchgate.net DAO is found widely in eukaryotes from yeast to humans and plays a role in innate defense at host-microbe interfaces, such as the gut. nih.govfrontiersin.org

The metabolic fates of D-valine and L-valine are starkly different, reflecting their distinct biological roles. L-valine is an essential proteinogenic amino acid, meaning it is a fundamental building block for proteins synthesized by ribosomes. researchgate.net Conversely, D-valine is not used in ribosomal protein synthesis but plays critical roles in the bacterial world, particularly in cell wall structure. researchgate.net

L-valine's catabolism is a significant source of energy. It is broken down through a series of enzymatic steps into succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). nih.govresearchgate.netcreative-proteomics.com This classification makes L-valine a glucogenic amino acid, as succinyl-CoA can be converted to glucose.

D-valine, when catabolized in mammals, is processed by D-amino acid oxidase (DAO) into α-ketoisovalerate, ammonia, and hydrogen peroxide. nih.gov In bacteria, its primary fate is incorporation into the peptidoglycan layer of the cell wall. frontiersin.org

| Feature | L-Valine | D-Valine |

|---|---|---|

| Primary Role | Protein synthesis, Energy source | Bacterial cell wall component |

| Incorporation | Ribosomally incorporated into proteins | Enzymatically incorporated into peptidoglycan |

| Primary Catabolic Enzyme (Mammals) | Branched-chain aminotransferase (BCAT) | D-amino acid oxidase (DAO) |

| Key Catabolic Intermediate | α-ketoisovalerate | α-ketoisovalerate |

| Final Metabolic Product | Succinyl-CoA (enters TCA cycle) | α-keto acid, Ammonia, H₂O₂ |

| Metabolic Classification | Glucogenic | Not applicable in the same context |

Valine, along with leucine (B10760876) and isoleucine, is a branched-chain amino acid (BCAA). The catabolism of these three amino acids in their L-form shares an initial set of enzymes. nih.govresearchgate.net The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAA to its corresponding branched-chain α-keto acid (BCKA). nih.gov For L-valine, this product is α-ketoisovalerate.

The second, irreversible step is the oxidative decarboxylation of the BCKA by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov This is the rate-limiting step in BCAA catabolism.

Interestingly, the catabolism of D-valine can intersect with this common pathway. The degradation of D-valine by DAO produces α-ketoisovalerate—the very same BCKA intermediate generated from L-valine. nih.gov From this point of convergence, the carbon skeleton of D-valine can be further metabolized through the remainder of the BCAA catabolic pathway, ultimately yielding succinyl-CoA. nih.govresearchgate.net This demonstrates how organisms can channel the carbon backbone of a D-amino acid into central energy metabolism after its initial, stereospecific degradation.

Preclinical and Medicinal Chemistry Research Involving N,n Dimethyl D Valine

N,N-Dimethyl-D-valine as a Chiral Building Block in Drug Research

The precise three-dimensional arrangement of atoms in a drug molecule is crucial for its interaction with biological targets, influencing both its efficacy and potential side effects. Chiral molecules, like this compound, exist in non-superimposable mirror-image forms (enantiomers), and often only one enantiomer is responsible for the desired therapeutic effect. The use of enantiomerically pure starting materials and intermediates is therefore a cornerstone of modern drug development. nbinno.com

Pharmaceutical Synthesis Applications

D-valine and its derivatives are recognized as important chiral sources for the synthesis of a variety of pharmaceuticals and agrochemicals. google.com The inherent chirality of this compound makes it a valuable starting material or intermediate in stereoselective synthesis, a process that selectively produces one stereoisomer of a product. nbinno.com The high purity of such chiral building blocks is essential for achieving high yields and stereoselectivity in these synthetic routes, ultimately leading to more efficient and cost-effective drug production. nbinno.com

While specific examples detailing the large-scale synthesis of commercial drugs using this compound as a direct intermediate are not extensively documented in publicly available literature, the broader class of D-amino acids, including D-valine, serves as a precursor in the synthesis of various compounds. For instance, D-valine is a known precursor in the biosynthesis of the antibiotic Actinomycin D and the veterinary antibiotic Valnemulin. scbt.comnih.gov

Intermediate in Drug Development

As a synthetic intermediate, this compound offers a scaffold upon which more complex molecular architectures can be built. scbt.commedchemexpress.comsapphire-usa.com Its structural rigidity and defined stereochemistry can help guide the formation of subsequent chiral centers in a drug molecule. The development of novel synthetic methodologies that utilize such chiral intermediates is an active area of research aimed at expanding the toolbox for medicinal chemists.

Below is a table summarizing the properties of this compound, highlighting its characteristics as a chemical intermediate.

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Appearance | Crystalline solid |

| Purity | Typically ≥98% |

| Chirality | D-enantiomer |

Design and Synthesis of this compound Containing Therapeutics

The incorporation of modified amino acids like this compound into therapeutic candidates is a key strategy in medicinal chemistry to enhance their pharmacological properties. These modifications can influence a molecule's stability, potency, and selectivity for its target.

Peptide Modification and Drug Research

Peptides are a significant class of therapeutic agents, but their use can be limited by poor metabolic stability and low oral bioavailability. nih.gov Chemical modifications, such as the substitution of L-amino acids with D-amino acids and N-methylation of the peptide backbone, are employed to overcome these limitations. nih.govmdpi.com

The inclusion of D-amino acids can confer resistance to enzymatic degradation by proteases, which are enzymes that break down proteins and peptides. nih.gov N-methylation, the addition of a methyl group to the nitrogen atom of the peptide bond, can also enhance proteolytic stability and improve membrane permeability. nih.gov The N,N-dimethylation in this compound represents a terminal N-methylation, which can significantly impact the conformational flexibility and hydrogen bonding capacity of the N-terminus of a peptide, potentially leading to improved drug-like properties.

The table below illustrates the impact of such modifications on peptide properties.

| Modification | Effect on Peptide Properties |

| D-Amino Acid Substitution | Increased resistance to proteolysis, potentially altered receptor binding affinity. |

| N-Methylation | Enhanced metabolic stability, improved membrane permeability, altered conformation. nih.gov |

Development of N-Substituted Amino Acid Derivatives for Therapeutic Targets

The development of N-substituted amino acid derivatives is a promising area of drug discovery. By modifying the amino group, researchers can fine-tune the molecule's interaction with its biological target. For instance, a study on novel N-aryl-substituted valine derivatives identified compounds with activity at the peroxisome proliferator-activated receptor γ (PPARγ), a target for metabolic diseases. researchgate.net While this study focused on N-aryl substitution, it highlights the potential of modifying the nitrogen of valine to develop new therapeutic agents.

Medicinal Chemistry Applications

The unique steric and electronic properties of this compound can be exploited in various medicinal chemistry applications. The presence of the gem-dimethyl group on the beta-carbon, characteristic of valine, combined with the N,N-dimethylation, creates a sterically hindered environment that can influence the binding affinity and selectivity of a drug candidate for its target receptor or enzyme.

While direct examples of this compound in clinically approved drugs are not readily found in the literature, the principles of using D-amino acids and N-methylation are well-established in medicinal chemistry. For example, the peptide drug Difelikefalin contains D-amino acids to enhance its stability and activity as a kappa opioid receptor agonist. mdpi.com This underscores the therapeutic potential of incorporating non-standard amino acids like this compound into novel drug candidates.

Investigations into Pharmacological Mechanisms of Action

While this compound is primarily documented as a synthetic intermediate for pharmaceutical synthesis, its structural classification as a D-amino acid derivative places it within a class of molecules known for their significant roles in neurobiology. medchemexpress.comscbt.comcaymanchem.com The pharmacological actions of D-amino acids are often mediated through their interaction with specific receptor systems and their ability to modulate neurotransmission pathways.

The interaction of ligands with receptors can be broadly categorized into agonism, where a ligand activates the receptor, and antagonism, where a ligand binds to the receptor but prevents its activation. sigmaaldrich.com D-amino acids have been shown to exhibit such behaviors, most notably at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). nih.gov

Several endogenous D-amino acids function as neuromodulators by acting on the NMDA receptor. mdpi.com The activation of the NMDA receptor uniquely requires the binding of a co-agonist in addition to glutamate. nih.govmdpi.com D-serine, for example, is a potent physiological co-agonist that binds to the glycine-binding site on the NMDA receptor, facilitating its activation. nih.govtechnion.ac.il Similarly, D-aspartate can act as an agonist at the glutamate binding site of the NMDA receptor. mdpi.comnih.gov The specific roles of various D-amino acids highlight the complexity of NMDA receptor modulation. mdpi.com While there is little research on D-valine itself, it is known to have been used as a scaffold in the synthesis of novel cannabinoids, indicating its utility in creating structurally complex molecules that may interact with receptor systems. mdpi.com

| D-Amino Acid | Receptor/Site of Action | Observed Effect |

|---|---|---|

| D-Serine | NMDA Receptor (Glycine site) | Physiological co-agonist, facilitating receptor activation. nih.govtechnion.ac.il |

| D-Aspartate | NMDA Receptor (Glutamate site) | Agonist, modulating NMDA receptor signaling. mdpi.comnih.gov |

| D-Alanine | NMDA Receptor | Modulator, with elevated levels observed in certain neurological conditions. mdpi.com |

| D-Glutamate | NMDA Receptor (Glutamate site) | Agonist. mdpi.com |

Through their action on receptors like the NMDA receptor, D-amino acids are capable of modulating synaptic communication within neuronal networks. nih.govproquest.com The regulation of glutamatergic neurotransmission by D-serine and D-aspartate influences the functional plasticity of cerebral circuits. nih.govproquest.com Synaptic plasticity, which includes processes like long-term potentiation (LTP) and long-term depression (LTD), is fundamental to learning and memory and is heavily dependent on NMDA receptor activation. proquest.com

The modulation is not limited to direct receptor activation. For instance, D-isoleucine has been shown to regulate the alanine-serine-cysteine-1 (Asc1) transporter, which in turn stimulates the release of D-serine while inhibiting glycine (B1666218) uptake in isolated cells. mdpi.com This demonstrates an indirect mechanism by which a D-amino acid can influence the availability of other neuromodulatory molecules at the synapse. Furthermore, studies on branched-chain amino acids have shown that valine can support the synthesis of the neurotransmitter glutamate during periods of synaptic activity in cultured neurons, a role not observed with leucine (B10760876) or isoleucine. nih.gov This suggests a role for the valine backbone in maintaining the necessary pools of neurotransmitters. nih.gov

| D-Amino Acid | Mechanism of Modulation | Impact on Neurotransmission |

|---|---|---|

| D-Serine | Co-agonist at NMDA receptors. nih.govtechnion.ac.il | Influences synaptic plasticity (LTP/LTD) and glutamatergic signaling. proquest.com |

| D-Aspartate | Modulation of NMDA-receptor dependent signaling. nih.gov | Stimulates the release of L-glutamate. mdpi.com |

| D-Isoleucine | Regulates the Asc1 transporter. mdpi.com | Promotes D-serine release and inhibits glycine uptake. mdpi.com |

| Valine (L-isomer) | Acts as an amino group nitrogen donor. nih.gov | Supports the synthesis of vesicular neurotransmitter glutamate during synaptic activity. nih.gov |

Preclinical Study Designs and Outcomes

Preclinical research for a novel compound like this compound would involve a structured evaluation of its efficacy and safety using various model systems before any consideration for clinical trials.

In vitro and in vivo models are fundamental to preclinical drug research. nih.gov In vitro studies, which are based on cultured cells, provide an initial platform for assessing a compound's biological activity. nih.gov These models have evolved from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems and organ-on-a-chip models that better replicate the physiological environment of human tissues. nih.gov For neuropharmacological research, models such as cultured cerebellar neurons have been used to investigate the specific roles of amino acids in neurotransmitter synthesis. nih.gov Another example is the use of brain-on-a-chip models to reconstruct the blood-brain barrier, allowing for the evaluation of a drug's ability to penetrate the central nervous system and its subsequent efficacy. nih.gov

| Model System | Type | Primary Application in Preclinical Research | Example |

|---|---|---|---|

| 2D Cell Cultures | In Vitro | Initial screening for cellular activity and toxicity. nih.gov | Testing effects on primary neuronal cell cultures. mdpi.com |

| 3D Cell Cultures | In Vitro | Better mimics in vivo conditions for more accurate drug response testing. nih.gov | Spheroid cultures of malignant pleural mesothelioma for antitumor effect analysis. nih.gov |

| Organ-on-a-Chip | In Vitro | Reconstructs organ-specific characteristics and biological barriers. nih.gov | Blood-brain barrier (BBB)-glioma microfluidic chip to test drug efficacy. nih.gov |

| Animal Models | In Vivo | Evaluation of systemic effects, pharmacokinetics, and efficacy in a whole organism. | Serine racemase knockout mice to study D-aspartate synthesis. mdpi.com |

A critical step in modern drug development is to confirm that a potential therapeutic agent interacts with its intended molecular target in a biological system. This is known as target engagement. nih.govnih.gov Pharmacodynamic (PD) biomarkers are measurable indicators used to quantify this interaction and are invaluable for prioritizing lead compounds during preclinical and clinical studies. nih.govnih.gov

For kinase inhibitors, for example, the phosphorylation status of the target kinase or its substrates can serve as a direct biomarker of target engagement. nih.gov The degree of dephosphorylation can be correlated with the inhibitor's potency, providing a clear link between target interaction and biological activity. nih.gov Similarly, for inhibitors of enzymes like Methionine aminopeptidase (B13392206) 2 (MetAP2), measuring the level of the inhibitor-bound enzyme in blood or tissue serves as a direct target engagement biomarker that can be used to predict clinical efficacy. nih.gov

For a novel compound such as this compound, the preclinical research phase would first need to identify its specific biological target(s). Once a target is validated, the next step would be to develop and validate specific biomarkers. These biomarkers would be used in subsequent in vitro and in vivo models to confirm that the compound reaches and interacts with its target, a crucial step for establishing a clear mechanism of action and predicting its potential therapeutic effect. nih.gov

Advanced Topics and Future Directions in N,n Dimethyl D Valine Research

Computational Studies and In Silico Modeling

Computational methods have become indispensable tools in modern chemical research, providing deep insights into molecular behavior at an atomic level. For N,N-Dimethyl-D-valine, in silico modeling allows for the exploration of its structural, electronic, and dynamic properties, which are difficult to study through experimental means alone.

Quantum Chemical Calculations of Molecular Interactions

Researchers can model the interaction energies between this compound and other molecules, such as water, metal ions, or biological receptors. nih.gov This information is crucial for predicting its solvation properties and its binding affinity to specific targets. etsu.edu For example, calculations can reveal the preferred geometry and strength of hydrogen bonds and van der Waals interactions, guiding the design of molecules with tailored binding properties. nih.gov

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interactions of molecules over time. bas.bgdntb.gov.ua By simulating this compound within a biological context, such as embedded in a lipid bilayer or near a protein's active site, researchers can gain insights into its dynamic behavior. nih.gov These simulations provide detailed information on conformational changes, diffusion rates, and the thermodynamics of binding processes. bas.bg

MD simulations are particularly valuable for understanding how this compound might influence the structure and function of peptides or proteins if incorporated. The simulations can predict how the steric bulk and electronic properties of the N,N-dimethylated N-terminus affect local protein folding, stability, and interactions with other biomolecules. nih.gov This predictive capability is essential for the rational design of peptidomimetics or other bioactive compounds. d-nb.infonih.gov

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and materials science, aiming to link a molecule's chemical structure to its biological activity or physical properties. collaborativedrug.com Computational SAR methods use machine learning and molecular modeling to predict the activity of new compounds based on the structures of known active molecules. oncodesign-services.comnih.gov

For this compound, computational SAR can be used to design derivatives with enhanced properties. mdpi.com By systematically modifying the structure in silico (e.g., altering substituents on the valine side chain) and calculating the predicted impact on a target property (e.g., binding affinity to an enzyme), researchers can prioritize the synthesis of the most promising candidates. nih.gov This approach accelerates the optimization process, saving significant time and resources compared to traditional trial-and-error synthesis. collaborativedrug.comoncodesign-services.com

Novel Synthetic Methodologies

The synthesis of enantiomerically pure compounds like this compound is a key focus of modern organic chemistry. Current research is driven by the need for more efficient, sustainable, and cost-effective synthetic routes.

Development of Green Chemistry Approaches for this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. peptide.com In the context of this compound synthesis, this involves developing methods that use safer solvents, reduce waste, and improve energy efficiency. nih.gov A significant focus is on replacing traditional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) with more environmentally benign alternatives such as propylene (B89431) carbonate. semanticscholar.org

Furthermore, green approaches explore the use of renewable feedstocks and biocatalysis. acs.org For instance, enzymatic methods could be employed for the stereoselective synthesis of the D-valine precursor, operating under mild conditions and reducing the need for protecting groups and harsh reagents. researchgate.net The development of continuous flow processes is another key area, offering improved safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. rsc.org

Exploitation of New Catalytic Systems for Chiral Synthesis

The creation of a specific stereoisomer (enantiomer) is a central challenge in chiral synthesis. Research into novel catalytic systems for producing D-amino acids with high enantiopurity is highly active. frontiersin.org Asymmetric catalysis, using chiral catalysts to direct a reaction towards the desired stereoisomer, is a powerful strategy. nih.gov

For the synthesis of the D-valine backbone, new organocatalysts, transition-metal complexes, and biocatalysts are being explored. researchgate.netmiami.edu Chiral phase-transfer catalysts, for example, have shown promise in the asymmetric alkylation of glycine (B1666218) derivatives to produce unnatural amino acids. austinpublishinggroup.com Similarly, evolving enzymes, such as cyclohexylamine (B46788) oxidase variants, have been used to prepare D-valine from racemic starting materials with excellent optical purity. researchgate.net These advanced catalytic methods offer more direct and efficient pathways to chiral building blocks, which are essential for the synthesis of this compound.

Emerging Biological Functions

The biological significance of D-amino acids and N,N-dimethylated compounds is increasingly recognized, suggesting that this compound could possess novel and important biological activities that warrant investigation.

D-amino acids, once considered rare in nature, are now known to play significant roles in a wide array of organisms. researchgate.net In bacteria, D-amino acids like D-alanine and D-glutamate are fundamental components of the peptidoglycan cell wall. frontiersin.orgnih.gov Bacteria also release various D-amino acids to regulate cell wall remodeling, biofilm formation, and spore germination. nih.govresearchgate.net In mammals, D-serine and D-aspartate act as neurotransmitters and are involved in neurogenesis and hormone secretion. nih.govfrontiersin.org

The addition of two methyl groups to the amino nitrogen of D-valine fundamentally alters its chemical properties, including its size, polarity, and basicity. This N,N-dimethylation could modulate the interaction of the D-valine core with biological targets. For instance, it might alter its recognition by bacterial enzymes involved in cell wall synthesis or degradation, potentially leading to antimicrobial effects. In mammalian systems, while D-valine itself is not known to be a primary signaling molecule, its dimethylated form could interact with receptors or transporters in novel ways, a possibility that remains to be explored. Future research could focus on screening this compound for activity in various biological assays, from bacterial growth inhibition to neuronal receptor binding.

Table 1: Potential Areas of Biological Exploration for this compound

| Biological System | Known Role of Related Compounds (D-Amino Acids) | Potential Role of this compound |

| Bacteria | - Peptidoglycan structure- Biofilm regulation- Spore germination | - Modulation of cell wall synthesis- Disruption of biofilm formation- Alteration of bacterial signaling |

| Fungi | - Component of some fungal cell walls and metabolites | - Antifungal activity- Interference with fungal development |

| Plants | - Can influence plant development (e.g., D-serine) | - Plant growth regulation- Herbicide or pesticide potential |

| Mammals | - Neurotransmission (D-serine)- Endocrine regulation (D-aspartate)- Biomarkers for disease | - Neuromodulatory effects- Interaction with metabolic pathways- Novel disease biomarker |

Interkingdom signaling is the communication between organisms from different kingdoms, such as between bacteria and their mammalian hosts. nih.gov This communication is mediated by a variety of small molecules, including hormones and metabolites. nih.gov D-amino acids released by gut microbiota are emerging as a class of interkingdom signaling molecules that can modulate host immune responses. frontiersin.orgnih.gov For example, certain D-amino acids produced by bacteria can interact with host taste receptors to regulate the release of antimicrobial peptides. frontiersin.org

Given that this compound is a small, modified amino acid, it possesses the characteristics of a potential signaling molecule. The N,N-dimethylation could enhance its stability against degradation by host enzymes like D-amino acid oxidase (DAO), which is present in the gut and plays a role in modulating levels of bacterial D-amino acids. nih.govfrontiersin.org This increased stability could allow it to travel further and act more persistently than its non-methylated counterpart. Future research could investigate whether this compound is produced by any commensal or pathogenic microorganisms and whether it can modulate host-microbe interactions, for instance, by altering immune cell function or intestinal barrier integrity.

Biotechnological and Industrial Applications

The unique chemical structure of this compound makes it a candidate for various applications in biotechnology and materials science, areas where precision at the molecular level is paramount.

As a chiral molecule, this compound is a potential building block, or "synthon," for asymmetric synthesis. This is critical in the pharmaceutical industry, where the specific three-dimensional arrangement of a molecule often determines its efficacy and safety. The L-enantiomer, N,N-Dimethyl-L-valine, is already utilized as a synthetic intermediate in pharmaceutical manufacturing. medchemexpress.comglpbio.com

The presence of the N,N-dimethyl group can confer specific properties to molecules or materials. In peptide chemistry, incorporating such a modified amino acid can prevent the formation of certain secondary structures and increase resistance to degradation by peptidases. This could be valuable in designing more stable and effective peptide-based drugs. Furthermore, dimethylated amino acids have been explored as components of novel polymers and materials, where they can influence properties like solubility, thermal stability, and self-assembly.

Modified amino acids are of great interest in biomedical engineering for creating biocompatible materials and drug delivery systems. rsc.org For example, polymers containing amino acid-based components can be designed to be biodegradable and to have low toxicity. The properties of this compound—its chirality and the presence of the dimethylamino group—could be exploited in the design of "smart" biomaterials. For instance, it could be incorporated into hydrogels or nanoparticles where the dimethylamino group could act as a pH-responsive element, allowing for the controlled release of a therapeutic agent in specific microenvironments, such as a tumor.

Recent research has also demonstrated the use of N,N-dimethylacrylamide in the synthesis of macromolecular drug conjugates designed to activate specific immune pathways. acs.org While a different molecule, this highlights the utility of the N,N-dimethyl moiety in creating functional macromolecules for therapeutic purposes. The potential for this compound in similar applications, such as in the development of novel drug carriers or scaffolds for tissue engineering, is a promising area for future investigation.

Integration of Omics Technologies

To elucidate the currently unknown biological functions and mechanisms of action of this compound, a systems-level approach using "omics" technologies is indispensable. These technologies, including metabolomics, transcriptomics, and proteomics, allow for the comprehensive measurement of different classes of molecules within a biological system.

Metabolomics can be used to identify and quantify the small-molecule metabolites in cells or tissues following exposure to this compound. This could reveal which metabolic pathways are perturbed by the compound. Chiral metabolomics, in particular, is a powerful tool for studying the roles of D-amino acids and could be applied to track the fate and effects of this compound. nih.govchromatographyonline.comnih.gov

Transcriptomics , often performed using RNA-sequencing, measures the expression levels of all genes in a cell. oup.commdpi.com By treating a biological system (e.g., a cell culture or a model organism) with this compound, researchers can identify which genes are turned on or off in response, providing clues about the cellular pathways and biological processes the compound affects. nih.gov

Proteomics analyzes the entire set of proteins in a system. Dimethylated amino acids have been developed as isobaric tags for use in quantitative proteomics to compare protein levels across different samples. nih.govacs.orgresearchgate.net A proteomics approach could identify proteins that are differentially expressed or post-translationally modified upon treatment with this compound, revealing its molecular targets and downstream effects.

By integrating data from these different omics platforms, researchers can construct a holistic view of the biological impact of this compound. This approach is essential for moving beyond speculation and building a data-driven understanding of the compound's role in biology and its potential for future applications.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Expected Outcome |

| Metabolomics | How does this compound affect cellular metabolism? Is it metabolized by cells? | Identification of perturbed metabolic pathways and potential metabolic byproducts of the compound. |

| Transcriptomics | Which genes and signaling pathways are activated or repressed by this compound? | A global view of the cellular response at the gene expression level, pointing to mechanisms of action. |

| Proteomics | What are the protein targets of this compound? How does it alter the proteome? | Identification of binding partners and changes in protein abundance or modification states. |

Metabolomics Profiling of this compound and Related Metabolites

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens through which to understand the impact and metabolic fate of this compound. Untargeted metabolomics profiling aims to measure as many metabolites as possible, providing a comprehensive snapshot of the metabolic state. oup.com In the context of this compound, this involves deploying advanced analytical techniques to detect and quantify the compound itself, its precursors, and its downstream metabolic products in biological samples. oup.com

The primary analytical platforms utilized in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. oup.comcreative-proteomics.com MS is often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to enhance the detection and identification of individual molecules. researchgate.netsysrevpharm.org These methods are highly sensitive and can measure a wide array of small molecules, from amino acids to lipids. creative-proteomics.com NMR spectroscopy, while typically less sensitive than MS, is highly reproducible and non-destructive, providing detailed structural information about metabolites. oup.comsysrevpharm.org

Table 1: Key Analytical Techniques in Metabolomics

| Technique | Principle | Advantages | Common Applications |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds, which are then ionized and detected by their mass-to-charge ratio. sysrevpharm.org | Robust, highly selective, and provides reproducible mass spectral fingerprints. sysrevpharm.org | Analysis of amino acids, fatty acids, sugars, and hormones. sysrevpharm.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase based on their chemical properties, followed by MS detection. creative-proteomics.comsysrevpharm.org | Highly versatile for a wide range of polarities, efficient, and suitable for non-volatile compounds. sysrevpharm.org | Broad-spectrum metabolite profiling, biomarker discovery. creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify metabolites. oup.com | Highly reproducible, non-destructive, requires minimal sample preparation, and excellent for structure elucidation. oup.comsysrevpharm.org | Analysis of intact biological samples, quantification of highly abundant metabolites. oup.com |

Profiling metabolites related to this compound requires an understanding of the biosynthetic and catabolic pathways of its parent amino acid, D-valine. Valine is an essential branched-chain amino acid synthesized from pyruvic acid. wikipedia.orgagriculturejournals.cz Key enzymes in its biosynthesis include acetolactate synthase and valine aminotransferase. wikipedia.org The degradation of valine involves its transamination to alpha-ketoisovalerate, which is then converted to isobutyryl-CoA and ultimately succinyl-CoA, a component of the citric acid cycle. wikipedia.org A metabolomics study would therefore likely target these related precursors and downstream products to understand how the introduction of this compound perturbs these native pathways. For instance, studies have identified pathways such as "valine, leucine (B10760876), and isoleucine degradation" as being significantly enriched in various conditions. nih.gov

Table 2: Potential Related Metabolites in this compound Profiling

| Metabolite | Relation to Valine Pathway | Metabolic Role |

| Pyruvic Acid | Precursor | Central molecule in glycolysis and precursor for valine and leucine synthesis. wikipedia.orgagriculturejournals.cz |

| α-Ketoisovalerate | Intermediate | Keto acid formed from the transamination of valine; a key step in both synthesis and catabolism. wikipedia.org |

| Leucine | Related Branched-Chain Amino Acid | Shares part of its initial biosynthetic pathway with valine. wikipedia.org |

| Isoleucine | Related Branched-Chain Amino Acid | Biosynthesis involves some of the same enzymes as valine. agriculturejournals.cz |

| Isobutyryl-CoA | Degradation Product | Formed from the oxidative decarboxylation of alpha-ketoisovalerate during valine catabolism. wikipedia.org |

| Succinyl-CoA | Degradation Product | End product of the valine degradation pathway, which enters the citric acid cycle. wikipedia.org |

Proteomics and Peptidomics in the Context of this compound Incorporation

The study of N,N-dimethylated amino acids extends into the fields of proteomics and peptidomics, primarily through their novel application as isobaric labeling reagents. Isobaric tags are molecules that have the same total mass but are designed to produce unique reporter ions of different masses upon fragmentation in a mass spectrometer, allowing for the relative quantification of proteins and peptides from multiple samples simultaneously. nih.govacs.org

Researchers have developed and evaluated several N,N-dimethylated amino acids as isobaric tags, including N,N-dimethyl valine (DiVal), N,N-dimethyl alanine (B10760859) (DiAla), and N,N-dimethyl leucine (DiLeu). researchgate.net These reagents serve as cost-effective alternatives to commercial tags like iTRAQ and TMT. nih.govnih.gov The general structure of these tags consists of an amine-reactive group that covalently binds to the N-terminus of peptides and the side chain of lysine (B10760008) residues, a balancer group, and a reporter group. acs.orgnih.gov

The workflow involves:

Labeling : Peptides from different samples (e.g., control vs. treated) are labeled with different isotopic variants of the N,N-dimethylated amino acid tag.